Thorin

Description

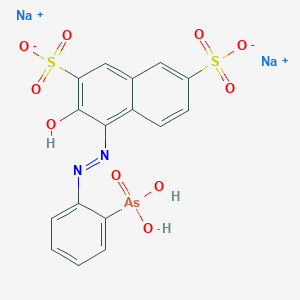

Structure

2D Structure

Propriétés

Numéro CAS |

3688-92-4 |

|---|---|

Formule moléculaire |

C16H13AsN2NaO10S2 |

Poids moléculaire |

555.3 g/mol |

Nom IUPAC |

disodium;4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H13AsN2O10S2.Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29); |

Clé InChI |

BQHMQMBPKTURCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O.[Na] |

Autres numéros CAS |

3688-92-4 |

Pictogrammes |

Acute Toxic; Environmental Hazard |

Numéros CAS associés |

53669-45-7 |

Synonymes |

thorin thoron (reagent) |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Thorin

Retrosynthetic Analysis and Strategic Design for Thorin Synthesis

Retrosynthetic analysis is a problem-solving technique used in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This method is crucial for designing efficient synthetic routes for complex molecules like this compound. deanfrancispress.com The goal is to simplify the structure, and this approach is well-suited for discovering and comparing different synthetic pathways. wikipedia.org

The synthesis design for this compound is approached using the disconnection or synthon method. quimicaorganica.org This involves two main stages: retrosynthetic analysis and the forward synthesis that occurs in a laboratory setting. quimicaorganica.org Since this compound is an azo compound, its synthesis fundamentally involves two key reactions: diazotization and azo coupling. quimicaorganica.org The retrosynthetic paradigm for this compound can generate over eleven different synthesis routes. quimicaorganica.org This strategic approach allows chemists to logically plan the synthesis from readily available starting materials to the final target molecule. wikipedia.org

Key concepts in retrosynthetic analysis include:

Disconnection: The imaginary breaking of a bond to simplify the molecule. deanfrancispress.com

Synthon: An idealized fragment resulting from a disconnection, which does not necessarily exist in reality. wikipedia.orgdeanfrancispress.com

Synthetic Equivalent: A real chemical reagent that acts as the source for the synthon. wikipedia.org

Transform: The reverse of a synthetic reaction. wikipedia.org

By applying these principles, multiple synthetic routes for this compound can be devised and evaluated for feasibility and efficiency. deanfrancispress.com

Classical and Contemporary Synthetic Pathways to this compound

The classical synthesis of this compound, a type of azo dye, relies on two fundamental chemical processes: diazotization and azo coupling. quimicaorganica.orgkhanacademy.org

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.comaccessscience.com This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org The resulting diazonium salts are important intermediates in the synthesis of azo compounds. organic-chemistry.org

The mechanism of diazotization involves the formation of a nitrosonium ion from nitrous acid, which then reacts with the primary aromatic amine. byjus.com A series of proton transfers follows, ultimately leading to the formation of the diazonium salt. The pH of the reaction is a critical factor, with aromatic primary amines generally requiring strongly acidic conditions. organic-chemistry.org

For the synthesis of this compound, o-aminophenylarsonic acid is the primary aromatic amine that undergoes diazotization. quimicaorganica.org

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium compound reacts with another aromatic compound, known as the coupling agent, to form an azo compound. wikipedia.org The aryldiazonium cation acts as the electrophile, and an activated aromatic ring serves as the nucleophile. organic-chemistry.orgwikipedia.org

In the synthesis of this compound, the diazotized o-aminophenylarsonic acid is coupled with the disodium (B8443419) salt of 2-naphthol-3,6-disulfonic acid (R salt). quimicaorganica.org This reaction is typically performed in an acidic medium. quimicaorganica.org The substitution usually occurs at the para position of the coupling agent, unless that position is already occupied, in which case the ortho position is favored. organic-chemistry.orgwikipedia.org The pH of the solution is crucial and must be mildly acidic or neutral for the reaction to proceed effectively. organic-chemistry.org Aromatic azo compounds, like this compound, are often brightly colored due to their extended conjugated systems. wikipedia.org

Optimization of Synthetic Yields and Purity Profiles of this compound

Optimizing the yield and purity of synthesized this compound is a critical aspect of its production. quimicaorganica.org Achieving high yields and purity requires a deep understanding of reaction kinetics and the use of appropriate purification methods. azom.com

Factorial experimental designs, such as a 2² factorial design, have been employed to investigate the main effects of various factors and their interactions to optimize the working conditions for each stage of the synthesis. quimicaorganica.org This systematic approach allows for the identification of the most influential parameters affecting the yield and purity of the final product.

Recrystallization is a key purification technique used to achieve a high degree of purity for the synthesized this compound. quimicaorganica.org The purity of the final product can be unequivocally identified and confirmed through analytical techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. quimicaorganica.org These spectra provide evidence of the successful synthesis and the high purity of the obtained this compound. quimicaorganica.org

Table 1: Factors Influencing this compound Synthesis Optimization

| Factor | Description | Potential Impact on Yield and Purity |

| Reactant Concentration | The molar ratio of the starting materials, o-aminophenylarsonic acid and R salt. | Affects the stoichiometry of the reaction and can influence the formation of byproducts. |

| Temperature | The temperature at which the diazotization and azo coupling reactions are carried out. | Can affect reaction rates and the stability of the diazonium salt intermediate. |

| pH | The acidity or basicity of the reaction medium. | Crucial for both the diazotization and azo coupling steps. |

| Reaction Time | The duration of the diazotization and coupling reactions. | Insufficient time may lead to incomplete reaction, while excessive time could lead to decomposition. |

| Purification Method | The technique used to isolate and purify the final product, such as recrystallization. | Directly impacts the final purity of the this compound. |

This table is generated based on general principles of chemical synthesis optimization and specific details from the provided search results.

Exploration of Novel and Advanced Synthetic Strategies for this compound Derivatives

While the classical synthesis of this compound is well-established, there is ongoing research into novel and advanced synthetic strategies to create derivatives with potentially enhanced properties or for new applications. The development of new synthetic methodologies is a cornerstone of modern organic chemistry. ethz.ch

Contemporary synthetic strategies often focus on improving efficiency, selectivity, and environmental friendliness. beilstein-journals.org For instance, advances in catalysis, such as the use of transition metals, have opened new avenues for C-H functionalization, which could be applied to the synthesis of this compound derivatives. cas.cn The exploration of anhydrous diazotization conditions in organic solvents is another area of interest. thieme.com

The synthesis of novel derivatives of complex molecules is a significant area of research, often aimed at discovering compounds with improved biological or chemical properties. nih.gov By modifying the core structure of this compound, it may be possible to develop new reagents with different specificities or sensitivities for analytical applications. The strategic design of these syntheses would still rely on the principles of retrosynthetic analysis to navigate the complexities of creating these new molecules. nih.gov

Table 2: Potential Areas for Novel Synthetic Strategies for this compound Derivatives

| Strategy | Description | Potential Advantages |

| Late-Stage Functionalization | Introducing functional groups onto the this compound scaffold in the final steps of the synthesis. | Allows for the rapid generation of a library of derivatives from a common intermediate. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor rather than in batches. | Can offer better control over reaction parameters, improved safety, and easier scalability. |

| Catalytic C-H Activation | Using metal catalysts to directly functionalize C-H bonds on the aromatic rings of this compound. | A more atom-economical approach that avoids the need for pre-functionalized starting materials. |

| Combinatorial Chemistry | Systematically creating a large number of derivatives by combining different building blocks. | Enables the high-throughput screening of new compounds for desired properties. |

This table is generated based on general trends in modern synthetic organic chemistry and is a conceptual exploration of potential future directions.

Complexation Chemistry of Thorin with Metal Ions and Other Analytes

Fundamental Principles of Thorin-Metal Ion Interactions and Chelation

The interaction between this compound and metal ions is a classic example of chelation, a process where a polydentate ligand binds to a single central metal ion at multiple points, forming a ring-like structure known as a chelate. beloit.edu The this compound molecule possesses several functional groups that can act as electron-pair donors (Lewis bases) to coordinate with a metal ion (a Lewis acid). These binding sites are crucial for its chelating ability.

The key functional groups on the this compound molecule involved in chelation are:

The arsonophenyl group (-AsO(OH)₂) group : The oxygen atoms of the arsonic acid group can coordinate with metal ions.

The azo group (-N=N-) : The nitrogen atoms of the azo linkage can participate in coordination.

The hydroxyl group (-OH) : The oxygen atom of the hydroxyl group, upon deprotonation, becomes a potent binding site.

The sulfonate groups (-SO₃⁻) : While primarily contributing to the water solubility of the molecule, the oxygen atoms of the sulfonate groups could potentially interact with metal ions.

The formation of a chelate ring significantly enhances the stability of the resulting complex compared to complexes formed with monodentate ligands (ligands that bind at only one point). This increased stability is known as the chelate effect . The thermodynamic basis for the chelate effect is largely entropic. When a polydentate ligand like this compound displaces multiple monodentate solvent molecules (typically water) from the metal ion's coordination sphere, there is a net increase in the number of free molecules in the system, leading to a positive change in entropy (ΔS), which in turn contributes to a more negative Gibbs free energy change (ΔG) for the complexation reaction, indicating a more spontaneous and stable complex formation. wikipedia.org

The strength and nature of the this compound-metal ion interaction are also influenced by the properties of the metal ion itself, including its charge, ionic radius, and electron configuration, which dictate its ability to accept electrons and the preferred coordination geometry.

Stoichiometric Relationships in this compound-Analyte Complex Formation

The stoichiometry of a metal-ligand complex refers to the molar ratio in which the metal ion and the ligand combine. Determining this ratio is fundamental to understanding the structure of the complex and for developing quantitative analytical methods. Common methods for determining the stoichiometry of complexes like those formed with this compound are spectrophotometric techniques, such as the mole-ratio method and the method of continuous variations (Job's plot).

Mole-Ratio Method : In this method, the concentration of the metal ion is held constant while the molar ratio of the ligand (this compound) is systematically varied. The absorbance of the resulting solutions is measured at the wavelength of maximum absorbance (λmax) of the complex. A plot of absorbance versus the mole ratio of ligand to metal will show an increase in absorbance until the stoichiometric ratio is reached, after which the curve will plateau. The point of inflection in the plot reveals the stoichiometry of the complex.

Method of Continuous Variations (Job's Plot) : This technique involves preparing a series of solutions where the mole fraction of the metal ion and the ligand is varied, while the total molar concentration of the two components is kept constant. A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum (or sometimes a minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand would indicate a 2:1 ligand-to-metal ratio (ML₂).

While specific stoichiometric data for a wide range of this compound complexes is not extensively tabulated in readily available literature, studies on similar systems, such as the thorium-morin complex, have shown the formation of a 1:2 metal-to-ligand complex. usgs.gov It is expected that this compound forms complexes with varying stoichiometries (e.g., 1:1, 1:2) depending on the metal ion and the reaction conditions.

Spectroscopic Characterization and Optical Properties of this compound Complexes

The formation of a this compound-metal complex is accompanied by a significant change in the electronic structure of the this compound molecule, which results in a change in its light-absorbing properties. This change is the basis for its use as a spectrophotometric reagent. The uncomplexed this compound indicator has its own characteristic absorption spectrum in the ultraviolet-visible (UV-Vis) range. Upon chelation with a metal ion, there is typically a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorbance (λmax), along with a change in the molar absorptivity (ε).

The UV-Vis spectrum of a metal complex provides valuable information about the electronic transitions within the molecule. The intense color of this compound and its metal complexes arises from π → π* and n → π* electronic transitions within the conjugated system of the molecule, which includes the azo linkage and the naphthalene (B1677914) ring system. researchgate.net The coordination of a metal ion perturbs these electronic energy levels, leading to the observed changes in the absorption spectrum.

Determination of Stability Constants and Associated Thermodynamic Parameters for this compound Complexes

The stability of a metal-ligand complex in solution is quantified by its stability constant (also known as the formation constant, K), which is the equilibrium constant for the complex formation reaction. A large stability constant indicates a strong interaction between the metal ion and the ligand and a high concentration of the complex at equilibrium. wikipedia.org

For a simple 1:1 complex formation: M + L ⇌ ML The stability constant, K, is given by: K = [ML] / ([M][L])

Stability constants are crucial for predicting the behavior of metal ions in the presence of chelating agents and for understanding the conditions necessary for quantitative analysis. These constants can be determined experimentally using various techniques, including spectrophotometry, potentiometry, and conductometry.

The stability of a complex is also characterized by thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) of the complexation reaction. These parameters are related by the equation: ΔG = ΔH - TΔS = -RT ln(K)

ΔG (Gibbs Free Energy Change) : A negative value indicates a spontaneous complex formation reaction.

ΔH (Enthalpy Change) : Represents the heat absorbed or released during the reaction. Negative values indicate an exothermic reaction, often associated with the formation of strong covalent bonds.

ΔS (Entropy Change) : Represents the change in disorder of the system. A positive value, often the driving force for chelation, indicates an increase in disorder.

While specific thermodynamic data for this compound complexes are sparse in the literature, studies on analogous systems, such as the complexation of thorium(IV) with xylenol orange, demonstrate the methods used to determine these parameters and provide insight into the nature of the bonding. researchgate.net The determination of these values for this compound complexes would require specific experimental studies.

Influence of Solution Parameters on this compound Complexation Equilibria

The formation and stability of this compound-metal complexes are highly dependent on the chemical environment of the solution, particularly the pH and ionic strength.

The pH of the solution plays a critical role in the complexation of metal ions with this compound for two primary reasons:

Ligand Protonation : this compound is a weak acid, and its functional groups, particularly the hydroxyl and arsonic acid groups, can exist in protonated or deprotonated forms depending on the pH. The deprotonated (anionic) forms of these groups are generally the more effective electron donors for coordination with metal ions. At low pH (high H⁺ concentration), the ligand is protonated, which competes with the metal ion for the binding sites, thereby reducing the extent of complex formation. As the pH increases, the ligand deprotonates, making it more available to chelate the metal ion. Therefore, for each this compound-metal system, there is an optimal pH range for maximum complex formation. nih.gov

Metal Ion Hydrolysis : Metal ions, particularly those with high charge density like Th⁴⁺, tend to undergo hydrolysis at higher pH values to form metal-hydroxo species (e.g., M(OH)ⁿ⁺). This process competes with the complexation reaction with this compound, as it reduces the concentration of the free metal ion available to bind with the ligand.

Consequently, a plot of absorbance versus pH for a this compound-metal complex typically shows low absorbance at very low pH, an increase to a maximum absorbance in the optimal pH range, and a decrease at higher pH due to metal hydrolysis. nih.gov Controlling the pH with a suitable buffer is therefore essential for reproducible and sensitive analytical measurements using this compound.

The ionic strength of a solution, which is a measure of the total concentration of ions, can influence the stability of metal complexes. The effect of ionic strength on equilibrium constants is described by the Debye-Hückel theory and its extensions. In general, an increase in ionic strength can decrease the stability of a complex formed between charged species. researchgate.net

This is because the activity coefficients of the charged metal ion and ligand decrease with increasing ionic strength. According to the equilibrium expression for the stability constant, which should ideally be expressed in terms of activities rather than concentrations, a decrease in activity coefficients at constant concentrations will lead to a lower calculated stability constant.

Therefore, when determining or comparing stability constants, it is crucial to maintain a constant ionic strength using an inert background electrolyte (e.g., NaClO₄ or KNO₃). researchgate.net Studies on the variation of stability constants of thorium complexes with other ligands have demonstrated that stability constants can decrease significantly as the ionic strength of the medium increases. researchgate.net This highlights the importance of controlling this parameter in any quantitative study of this compound complexation chemistry.

Modulatory Effects of Surfactants and Auxiliary Ligands on this compound Complexation

The complexation chemistry of this compound with metal ions can be significantly influenced by the presence of surfactants and auxiliary ligands. These molecules can modulate the electronic environment of the this compound-metal complex, leading to enhanced analytical sensitivity, selectivity, and stability. This is often achieved through the formation of ternary complexes or by altering the properties of the solvent medium.

The introduction of surfactants into the reaction medium can lead to the formation of micelles, which are organized molecular assemblies. These micelles create microenvironments that can significantly alter the properties of the this compound-metal complex. The effect is particularly pronounced in spectrophotometric analysis, where changes in the absorption spectrum of the complex can be observed.

One of the most notable effects of surfactants is the enhancement of the molar absorptivity of the this compound-metal complex, which directly translates to increased sensitivity in analytical methods. Additionally, surfactants can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) of the complex. The stability of the complex is also often improved in the presence of surfactants, allowing for more reliable and reproducible measurements.

The nature of the surfactant—cationic, anionic, or non-ionic—plays a crucial role in its modulatory effect. Cationic surfactants have been extensively studied and have shown significant enhancement in the spectrophotometric determination of metals with this compound.

A key example is the effect of Cetylpyridinium (B1207926) Chloride (CPC), a cationic surfactant, on the complexation of this compound with Thorium(IV). In the absence of CPC, the this compound-Th(IV) complex exhibits a maximum absorbance at approximately 545 nm. However, upon the addition of CPC, a ternary complex is formed (this compound-Th(IV)-CPC), resulting in a significant bathochromic shift of the λmax to 581 nm. This shift is accompanied by a substantial increase in the molar absorptivity to 2.95 x 10⁴ L mol⁻¹ cm⁻¹. The complex formed in the presence of CPC is also noted to be stable for an extended period of 168 hours. researchgate.net

While cationic surfactants like CPC have demonstrated marked success, other types of surfactants have also been investigated. In a comparative study involving nine different surfactants for the determination of thorium with this compound, the cationic surfactant CPC was found to provide the highest absorbance, indicating superior performance in enhancing the sensitivity of the assay. This study also included anionic surfactants such as Sodium Dodecyl Sulfate (B86663) (SDS) and Sodium Dodecylbenzenesulfonate (SDBS), and non-ionic surfactants like Tween-20. researchgate.net Non-ionic surfactants, such as Triton X-100, have also been utilized in methods involving the micellar extraction of this compound-metal complexes.

The table below summarizes the observed effects of different types of surfactants on this compound-metal complexation, primarily focusing on the well-documented Thorium(IV) complex.

Table 1: Effects of Surfactants on this compound-Thorium(IV) Complexation

| Surfactant Type | Example | Effect on λmax (nm) | Effect on Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| Cationic | Cetylpyridinium Chloride (CPC) | Bathochromic shift to 581 nm | Increased to 2.95 x 10⁴ | researchgate.net |

| Anionic | Sodium Dodecyl Sulfate (SDS) | Less significant enhancement compared to CPC | Lower absorbance enhancement than CPC | researchgate.net |

| Non-ionic | Tween-20 | Less significant enhancement compared to CPC | Lower absorbance enhancement than CPC | researchgate.net |

Auxiliary ligands can also play a significant role in modulating the complexation of this compound with metal ions through the formation of mixed-ligand complexes. These are complexes in which the central metal ion is coordinated to more than one type of ligand. The inclusion of an auxiliary ligand can enhance the stability and alter the spectrophotometric properties of the this compound-metal complex.

For instance, in the spectrophotometric determination of Uranium(IV) with this compound, the use of N-hydroxy-N,N′-diphenylbenzamidine (HDPBA) as an auxiliary ligand allows for the extraction of a red-orange ternary complex into benzene. This mixed-ligand complex exhibits a maximum absorbance at 490 nm with a very high molar absorptivity of 8.8 × 10⁴ L mol⁻¹ cm⁻¹. rsc.org This demonstrates the powerful synergistic effect that an auxiliary ligand can have on the analytical parameters of a this compound-based assay.

Furthermore, the concept of "micellar masking" can be considered a combined effect of surfactants and auxiliary complexing behavior. In the presence of a surfactant like CPC, the formation of complexes between interfering ions, such as rare earth elements, and this compound can be inhibited. This is because the surfactant micelles can preferentially solubilize or interact with the interfering ions, preventing them from reacting with this compound. At the same time, the complexation of the target analyte, like thorium, is enhanced. This dual function of enhancing the desired reaction while masking interfering ones significantly improves the selectivity of the analytical method. researchgate.net The presence of CPC has been shown to significantly reduce the interference from ions like Ni²⁺, Mn²⁺, Sn⁴⁺, phosphate, EDTA, sulphate, and tartrate in the determination of thorium with this compound. researchgate.net

The following table provides an example of the effect of an auxiliary ligand on the spectrophotometric properties of a this compound-metal complex.

Table 2: Effect of an Auxiliary Ligand on this compound-Metal Complexation

| Metal Ion | Auxiliary Ligand | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| Uranium(IV) | N-hydroxy-N,N′-diphenylbenzamidine (HDPBA) | 490 | 8.8 x 10⁴ | rsc.org |

Advanced Analytical Applications of Thorin As a Chromogenic Reagent

Spectrophotometric Determination of Specific Metal Ions Utilizing Thorin

The reaction of this compound with specific metal ions results in the formation of colored complexes, a property that is extensively utilized for their quantification. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer. This section details the application of this compound in the analysis of several key metal ions.

Quantitative Analysis of Thorium (Th(IV))

The determination of thorium (IV) is one of the most established applications of this compound. The reagent reacts with Th(IV) ions in an acidic medium to form a stable, red-colored complex. guidechem.com This reaction provides a simple, rapid, and sensitive method for the spectrophotometric quantification of thorium.

The Thorium-Thorin complex exhibits a maximum absorbance at a wavelength of approximately 545 nm. nih.gov The optimal pH for the formation of this complex is in the range of 0.5 to 1.0. cdhfinechemical.com Under these conditions, the color develops almost instantaneously and remains stable for a considerable period, allowing for accurate and reproducible measurements.

The method follows Beer's law over a significant concentration range, making it suitable for the analysis of thorium in various samples, including ores and industrial process solutions. cdhfinechemical.com However, the method is susceptible to interference from other ions that can also form complexes with this compound, such as zirconium, titanium, and uranium. To enhance the selectivity of the method, various masking agents can be employed. For instance, ascorbic acid or hydroxylamine (B1172632) hydrochloride can be used to reduce interference from iron (III), while tartaric acid can mask titanium. guidechem.com

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | ~545 nm | nih.gov |

| Optimal pH | 0.5 - 1.0 | cdhfinechemical.com |

| Complex Color | Red | guidechem.com |

| Common Masking Agents | Ascorbic Acid, Hydroxylamine, Tartaric Acid | guidechem.com |

Determination of Zirconium (Zr) and Hafnium (Hf)

While this compound is a well-known reagent for several metal ions, its direct application for the spectrophotometric determination of zirconium (Zr) and hafnium (Hf) is not well-documented in readily available scientific literature. Most established spectrophotometric methods for the analysis of zirconium and hafnium utilize other chromogenic reagents such as Arsenazo III, Xylenol Orange, or Alizarin Red S. These reagents form stable and distinctly colored complexes with Zr(IV) and Hf(IV), providing the basis for their quantitative determination.

The chemical similarity of zirconium and hafnium makes their individual determination challenging, often requiring prior separation or the use of sophisticated analytical techniques. While this compound is known to form complexes with a range of metal ions, specific and reliable procedures for the direct spectrophotometric quantification of zirconium and hafnium using this compound as the primary chromogenic reagent are not prominently reported. Therefore, for the accurate and sensitive determination of these elements, the use of alternative, well-established reagents is generally recommended.

Spectrophotometric Quantification of Uranium (U) Species

This compound can be utilized for the spectrophotometric determination of uranium, particularly uranium (IV). The method often involves the formation of a ternary complex to enhance sensitivity and selectivity. One such method is based on the reaction of U(IV) with this compound in the presence of N-hydroxy-N,N′-diphenylbenzamidine (HDPBA). cdhfinechemical.com

This procedure involves the extraction of the red-orange ternary complex formed between uranium (IV), this compound, and HDPBA into an organic solvent like benzene at a controlled pH of 2.2. cdhfinechemical.com The extracted complex exhibits a maximum absorbance at approximately 490 nm. cdhfinechemical.com This approach offers high molar absorptivity and allows for the determination of uranium at low concentrations.

The system adheres to Beer's law in the microgram per milliliter range, making it suitable for trace uranium analysis. cdhfinechemical.com The use of a ternary complex system and solvent extraction helps to minimize interferences from various other metal ions that might be present in the sample matrix. This method has been successfully applied to the determination of uranium in geological samples and standard ores. cdhfinechemical.com

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | ~490 nm | cdhfinechemical.com |

| Optimal pH | 2.2 | cdhfinechemical.com |

| Complex | Ternary (U(IV)-Thorin-HDPBA) | cdhfinechemical.com |

| Extraction Solvent | Benzene | cdhfinechemical.com |

Precise Determination of Lithium (Li) in Diverse Matrices

The spectrophotometric determination of lithium using this compound provides a valuable alternative to flame photometry or atomic absorption spectroscopy. This method is based on the formation of a colored complex between lithium and this compound in a strongly alkaline medium, typically in a mixture of potassium hydroxide, acetone, and water. osha.govosti.gov

The Lithium-Thorin complex exhibits a characteristic absorbance maximum at approximately 480 nm. osha.gov The intensity of the color is proportional to the lithium concentration, allowing for its quantification. The method has been successfully applied to the determination of lithium in various biological fluids, such as blood serum and saliva, which is particularly important for monitoring patients undergoing lithium therapy for bipolar disorder. osha.govosti.gov

To overcome interferences from other electrolytes present in biological samples, a common practice is to use a reagent blank that contains a synthetic matrix matching the sample's composition. osti.gov For instance, when analyzing blood serum, a synthetic serum electrolyte solution is added to the blank. osti.gov This approach compensates for the background absorbance and improves the accuracy of the lithium determination. The method has shown good correlation with results obtained by atomic absorption spectroscopy. osti.gov

| Matrix | Wavelength of Maximum Absorbance (λmax) | Key Features | Reference |

| Blood Serum | ~480 nm | Requires protein removal and use of a synthetic serum electrolyte blank. | osti.gov |

| Saliva | ~480 nm | Non-invasive sample collection; good correlation with atomic absorption. | osha.gov |

| Natural Water | ~460 nm | Adapted from mineral ore analysis protocols. |

Analytical Procedures for Barium (Ba) and Beryllium (Be) Detection

This compound serves as a chromogenic reagent for the spectrophotometric determination of both barium and beryllium.

For Barium , the method relies on the formation of a stable, colored complex between Ba(II) ions and this compound in an aqueous-ethanolic medium. The complexation is pH-dependent, and optimal conditions are typically found in the neutral to slightly alkaline range. The formation of the Ba-Thorin complex leads to a change in the absorbance spectrum, which can be measured to quantify the barium concentration. This reaction is also the basis for the indirect determination of sulfate (B86663) ions, where the decrease in the absorbance of the Ba-Thorin complex upon the addition of sulfate is measured.

For Beryllium , while some chemical suppliers list this compound as a reagent for its detection, detailed and widely adopted spectrophotometric procedures for the quantitative analysis of beryllium using this compound are not extensively reported in the scientific literature. The primary spectrophotometric methods for beryllium determination often employ other reagents such as Chrome Azurol S, Beryllon II, or Morin, which form more sensitive and selective complexes with beryllium. Therefore, while the potential for a Be-Thorin reaction exists, for accurate and sensitive quantification of beryllium, the use of these alternative, well-established methods is generally preferred.

Indirect Fluorine (F) Determination via this compound Complexation

This compound can be used for the indirect spectrophotometric determination of fluoride ions. This method is based on the bleaching effect of fluoride on a pre-formed colored complex of this compound with a metal ion, most commonly thorium (IV).

In this procedure, a known amount of thorium is reacted with this compound to form the red-colored Th-Thorin complex, which has a characteristic absorbance at a specific wavelength (around 545 nm). When a sample containing fluoride ions is introduced, the fluoride ions react with thorium to form a stable and colorless thorium-fluoride complex (ThF₆²⁻). This reaction effectively "removes" thorium ions from the Th-Thorin complex, causing a decrease in the intensity of the red color.

The decrease in absorbance of the solution is directly proportional to the concentration of fluoride ions in the sample. By measuring the change in absorbance, the amount of fluoride can be accurately determined. This indirect method is sensitive and has been applied to the analysis of fluoride in various samples. Careful control of pH and the concentrations of the reagents is crucial for obtaining accurate and reproducible results.

This compound in Environmental Analytical Monitoring

This compound, a disodium (B8443419) salt of 4-((2-arsonophenyl)azo)-3-hydroxynaphthalene-2,7-disulfonic acid, serves as a valuable chromogenic reagent in various environmental analytical monitoring applications. Its ability to form distinctly colored complexes with specific ions allows for their quantification, particularly in the assessment of atmospheric and aqueous pollutants.

Atmospheric Sulfur Dioxide (SO2) Levels Assessment

This compound is utilized in the determination of sulfur dioxide (SO2) emissions from stationary sources through the barium-thorin titration method. In this established analytical procedure, a gas sample is extracted from a stack and passed through a series of impingers. The SO2 and any sulfur trioxide (SO3) are separated within the sampling train. The collected SO2 is then quantified by titration with a barium standard solution using this compound as the indicator. nih.govresearchgate.net

The principle of this method involves the reaction of sulfate ions (formed from the captured SO2) with barium ions. Once all the sulfate has reacted, the excess barium ions form a colored complex with the this compound indicator, signaling the endpoint of the titration. nih.gov To ensure accuracy, potential interferences from substances like free ammonia, water-soluble cations, and fluorides are managed through the use of glass wool filters and an isopropanol bubbler in the sampling train. researchgate.net This method has a determined minimum detectable limit of 3.4 milligrams of SO2 per cubic meter (mg/m³). researchgate.net For compliance with emission regulations, the analysis of an audit sample is required, with an agreement within 5% of the true concentration being necessary for the audit to pass. nih.gov

A spectrophotometric method for determining the mass concentration of sulfur dioxide in ambient air also utilizes this compound. This method is applicable for concentrations ranging from 3.5 to 150 µg/m³. nih.gov Potential interferences from ammonia and hydrogen sulfide can occur at very high concentrations, while particulate matter interference is avoided by filtering the air sample. nih.gov

Aqueous Sulfate Ion (SO4^2-) Determination

This compound is a key reagent in the determination of aqueous sulfate ions (SO4^2-), a critical parameter in monitoring water quality. When the concentration of sulfate in drinking water exceeds 250 mg/l, it can have laxative effects. nih.gov The classical gravimetric method for sulfate determination is accurate but time-consuming. nih.gov this compound-based methods offer a more rapid alternative.

The underlying principle of these methods is the reaction between barium ions and sulfate ions to form a white precipitate of barium sulfate. This compound is used as an indicator in this reaction. This compound itself forms an orange-red complex with barium ions. nih.gov Sulfate ions have a stronger affinity for barium ions and will preferentially react, displacing the this compound from its barium complex. This causes a color change from the orange-red of the barium-thorin complex to the orange-yellow of the free this compound indicator, signaling the presence and allowing for the quantification of sulfate ions. nih.gov This principle has been applied in the development of test papers for the semi-quantitative measurement of sulfate ions. nih.gov

For accurate titrimetric determination of sulfate, careful control of both pH (in the range of 2.5 to 4.0) and the concentration of a nonaqueous solvent like isopropanol (between 70% and 90% v/v) is crucial. nih.gov

Trace Metal Analysis in Natural and Industrial Water Samples

This compound's utility extends to the analysis of trace metals in water samples, where it functions as a chromogenic agent for spectrophotometric and titrimetric determinations. It is known to form colored complexes with several metal ions, including bismuth, thorium, and uranium(IV). mdpi.com The formation of these distinctively colored complexes allows for the quantification of these metals at trace levels.

Historically, this compound was employed in the colorimetric analysis of lithium in mineral ore samples. researchgate.net This application has been adapted for the analysis of lithium in natural waters. researchgate.net The determination of trace metals in environmental samples is critical due to their potential toxicity. sciepub.com Techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma optical emission spectroscopy (ICP-OES), and inductively coupled plasma mass spectrometry (ICP-MS) are common for trace metal analysis. sciepub.com However, colorimetric methods using reagents like this compound can provide a simpler and more accessible alternative for specific metal ions.

For accurate trace metal analysis in water, proper sample collection, preservation, and handling are paramount to avoid contamination. mdpi.com This often involves pre-washing sample containers and acidifying the sample at the time of collection. mdpi.com

Chromatographic Separations Enhanced by this compound Complexation

The application of this compound complexation to directly enhance chromatographic separations is an area where detailed research findings are not widely documented in the provided sources. Chromatographic techniques, such as ion-exchange chromatography and extraction chromatography, are powerful methods for separating metal ions. thermofisher.comosti.gov The separation is often achieved by the differential interaction of metal ions with a stationary phase. This interaction can be tailored by the use of complexing agents in the mobile phase, which can alter the charge and polarity of the metal species. thermofisher.com

While the search results describe the use of various chelating agents and functionalized resins for the chromatographic separation of metal ions, including thorium, nih.govnih.gov there is a lack of specific studies detailing the use of this compound as a mobile phase additive or as a ligand immobilized on a stationary phase to enhance chromatographic separations. The principle of using complexing agents to modify the retention behavior of metal ions in chromatography is well-established. thermofisher.com For instance, the separation of trivalent lanthanides and actinides has been achieved using a siderophore-inspired derivative as an in-situ chelating agent in high-performance liquid chromatography (HPLC). osti.gov Given this compound's known ability to form stable complexes with certain metal ions, its potential for similar applications in chromatography warrants further investigation.

Development and Characterization of Chemical Sensors and Optodes Incorporating this compound

A significant application of this compound in advanced analytical chemistry is in the development of chemical sensors and optodes for the determination of specific metal ions. An optical chemical sensor has been developed for the selective determination of thorium (IV) by immobilizing a this compound-methyltrioctylammonium ion pair on a triacetylcellulose polymer membrane. nih.gov

This sensor exhibits a linear response to thorium (IV) concentrations in the range of 6.46 x 10⁻⁶ to 9.91 x 10⁻⁵ mol L⁻¹, with a detection limit of 1.85 x 10⁻⁶ mol L⁻¹. nih.gov The sensor is also highly reproducible, with relative standard deviations of 2.71% and 1.65% for ten replicate measurements of 2.15 x 10⁻⁵ and 8.62 x 10⁻⁵ mol L⁻¹ of thorium, respectively. nih.gov A key advantage of this optode is its rapid regeneration time of less than 20 seconds using a 0.1 mol L⁻¹ solution of oxalate ion. nih.gov The sensor demonstrates good selectivity for thorium (IV) over other ionic species and its performance is comparable to spectrophotometric determination of thorium in solution. The practical applicability of this sensor has been demonstrated by its successful use in determining thorium (IV) in dust and water samples, with results showing good agreement with those obtained by inductively coupled plasma mass spectrometry (ICP-MS). nih.gov

The development of such sensors is a growing field, with a focus on creating devices for real-time and multidimensional chemical imaging of various analytes in environmental and biological systems. silicycle.com

Interactive Data Table: Performance Characteristics of a this compound-Based Optical Sensor for Thorium (IV)

| Parameter | Value |

| Analyte | Thorium (IV) |

| Sensor Type | Optical Chemical Sensor (Optode) |

| Sensing Material | This compound-methyltrioctylammonium ion pair |

| Support Matrix | Triacetylcellulose polymer |

| Linear Range | 6.46 x 10⁻⁶ to 9.91 x 10⁻⁵ mol L⁻¹ |

| Detection Limit | 1.85 x 10⁻⁶ mol L⁻¹ |

| Regeneration Time | < 20 seconds |

| Regenerating Agent | 0.1 mol L⁻¹ Oxalate ion solution |

| Reproducibility (RSD) | 2.71% at 2.15 x 10⁻⁵ mol L⁻¹ |

| 1.65% at 8.62 x 10⁻⁵ mol L⁻¹ |

Theoretical and Computational Investigations of Thorin and Its Complexes

Quantum Chemical Approaches to the Electronic Structure and Reactivity of Thorin

Quantum chemical methods are fundamental tools for investigating the electronic structure and reactivity of molecules like this compound. These approaches, including Density Functional Theory (DFT) and ab initio methods, aim to solve the electronic Schrödinger equation to obtain information about the distribution of electrons within a molecule aspbs.comnih.govmdpi.comusd.eduyoutube.com.

Studies employing quantum chemistry can provide insights into this compound's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and how it interacts with other species, particularly metal ions orientjchem.org. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and chemical reactivity orientjchem.org. Furthermore, quantum chemical calculations can help to elucidate the charge distribution within the this compound molecule, identifying potential sites for electrophilic or nucleophilic attack and providing a theoretical basis for its behavior as a chelating agent. Analyzing the electronic structure can also reveal the nature of the bonds within this compound, including the involvement of the azo group (-N=N-) and the arsonic acid and sulfonic acid functionalities in complex formation americanelements.com.

Computational Modeling of this compound-Metal Complex Geometries and Bonding Interactions

Computational modeling, often utilizing DFT, is extensively used to predict and optimize the geometries of metal complexes formed with ligands like this compound usd.eduorientjchem.orgpitt.edumdpi.com. These calculations can determine the most stable structural arrangements of this compound when bound to various metal ions, such as Th⁴⁺ researchgate.netresearchgate.net.

Computational studies can provide detailed information about bond distances, bond angles, and coordination numbers within the this compound-metal complexes pitt.edumdpi.com. This helps in understanding the denticity of this compound (how many points of attachment it has to the metal center) and the resulting coordination geometry around the metal ion, which is often octahedral for many metal complexes mdpi.comresearchgate.net.

Moreover, computational modeling allows for the investigation of the nature of the bonding interactions between this compound and the metal center. This includes characterizing the contributions of covalent and electrostatic interactions, which dictate the stability and properties of the complex orientjchem.orgresearchgate.net. DFT calculations can also provide insights into the electron density distribution in the complex, highlighting the regions of electron accumulation and depletion upon complexation orientjchem.org. Studies have shown that comparing calculated structural parameters with experimental data, such as those obtained from X-ray crystallography, can validate the accuracy of the computational models researchgate.net.

Simulation of Spectroscopic Properties of this compound and its Complexes

Computational methods are valuable for simulating the spectroscopic properties of this compound and its metal complexes, which aids in interpreting experimental spectra and understanding the electronic transitions that occur upon complexation orientjchem.orgresearchgate.netchemrxiv.orgnih.govmdpi.comcore.ac.uk.

Simulations can predict UV-Vis absorption spectra, providing information about the wavelengths at which this compound and its complexes absorb light and the intensity of these absorptions researchgate.netresearchgate.netmdpi.comcore.ac.uk. Changes in the absorption spectra upon complexation, such as bathochromic shifts (shifts to longer wavelengths), can be simulated and attributed to alterations in the electronic structure and enhanced electron delocalization within the metal-ligand framework orientjchem.org.

Other spectroscopic techniques, such as Infrared (IR) and Electronic Circular Dichroism (ECD) spectroscopy, can also be simulated computationally mdpi.com. Simulated IR spectra can help in assigning vibrational modes to specific functional groups in this compound and its complexes, while ECD simulations can provide information about the stereochemical properties of chiral complexes mdpi.com. Comparing simulated spectra with experimental results is crucial for validating the computational models and gaining a deeper understanding of the relationship between the electronic structure, geometry, and spectroscopic features of this compound and its complexes mdpi.com.

Application of Machine Learning and Deep Learning Methodologies in Predicting this compound Complexation Characteristics

The application of machine learning (ML) and deep learning (DL) methodologies is an emerging area in the study of chemical compounds and their interactions, including complexation characteristics turing.comresearchgate.netembopress.orgmdpi.commdpi.com. While specific applications to this compound complexation were not extensively detailed in the search results, the general principles of using ML/DL in predicting molecular interactions are relevant chemicalbook.comresearchgate.net.

ML and DL models can be trained on large datasets of known complexation data for various ligands and metal ions to identify patterns and build predictive models researchgate.netmdpi.com. These models can potentially predict complexation stability constants, stoichiometry, and even preferred coordination geometries for new ligand-metal combinations, including this compound with different metal ions researchgate.net.

By using molecular descriptors or representations of this compound and various metal ions as input, ML/DL algorithms could learn to predict complexation characteristics without explicit a priori physical or chemical knowledge researchgate.netmdpi.com. Deep learning, with its ability to process complex, high-dimensional data and learn hierarchical representations, holds promise for capturing intricate relationships between molecular structure and complexation behavior turing.comembopress.orgmdpi.com. The application of these techniques to this compound could potentially accelerate the discovery and design of new applications for this compound-based complexes by enabling rapid in silico screening of potential metal ion interactions pitt.edu.

Future Research Directions and Emerging Paradigms in Thorin Chemistry

Development of Novel Synthetic Routes for Advanced Thorin Analogues with Tuned Properties

Research into novel synthetic routes for this compound analogues aims to create compounds with enhanced or tailored properties for specific analytical challenges evitachem.com. By modifying the core structure, the position and nature of substituents, or the counter-ions, researchers can potentially influence the analogue's solubility, stability, selectivity towards particular analytes, and the spectral characteristics of its complexes. For instance, analogues might be designed to exhibit stronger color changes, shift the absorption wavelength for better detection, or improve selectivity in complex matrices evitachem.com. While the provided search results mention related compounds like Neo-Thorin and Methylsulfonazo III, which are structurally similar or used in related applications, they highlight the potential for developing new structures based on the this compound scaffold to achieve desired analytical performance improvements evitachem.com. The synthesis of this compound itself involves diazotization and coupling reactions, and exploring variations of these methods or entirely new synthetic pathways could lead to efficient production of novel analogues evitachem.com.

Exploration of New Complexation Systems for Untapped Analytical Targets

This compound is known to form complexes with a range of metal ions, particularly those with higher charges like Th⁴⁺ wikipedia.orgcymitquimica.comevitachem.com. Future research seeks to explore its complexation behavior with a wider array of ions and molecules, potentially revealing new analytical targets evitachem.com. This could involve investigating complex formation under different pH conditions, in various solvent systems, or in the presence of co-ligands or surfactants, which can influence the stability and characteristics of the formed complexes researchgate.netnih.gov. Understanding the thermodynamics and kinetics of these new complexation systems through techniques like spectrophotometry can help identify optimal conditions for the selective detection and quantification of previously untargeted analytes nih.gov. Research into the interaction of this compound with proteins, for example, has shown that it can form electrochemically inactive complexes, leading to potential electrochemical methods for protein determination chem-soc.si.

Innovation in Sensor Design and Integration for this compound-Based Detection Systems

Integrating this compound into advanced sensor platforms represents a significant area of future research researchgate.net. This involves developing new sensor designs that utilize this compound's chromogenic properties for improved detection systems. Examples include the development of optical sensors where this compound is immobilized on a membrane, allowing for the colorimetric detection of analytes like thorium in water samples researchgate.net. Future innovations could focus on creating highly sensitive and selective sensor membranes, exploring different immobilization techniques, or integrating this compound-based detection with other sensor technologies for multi-analyte detection researchgate.netwww.gov.ukrosen-group.combertin-technologies.com. Miniaturization and the development of portable this compound-based sensors for on-site analysis in various environments are also potential research directions.

Interdisciplinary Applications of this compound in Materials Characterization and Environmental Remediation Contexts (Focus on analytical role within these fields)

This compound's analytical capabilities can be valuable in interdisciplinary fields such as materials science and environmental remediation evitachem.comdiamond.ac.ukmdpi.commdpi.comrjleegroup.com. In materials characterization, this compound could be used analytically to determine the presence and concentration of specific elements in materials, aiding in quality control or the study of material composition evitachem.comrjleegroup.com. For instance, it might be employed in the analysis of trace elements in novel materials or in assessing the purity of synthesized compounds. In environmental remediation, while this compound itself might not be the remediation agent, its analytical use is crucial for monitoring the effectiveness of remediation processes evitachem.comdiamond.ac.ukmdpi.comrjleegroup.comresearchgate.net. This includes analyzing water or soil samples for the presence of pollutants before and after treatment, or monitoring the concentration of specific ions that are being removed or immobilized evitachem.comrjleegroup.com. The focus here is strictly on this compound's role as an analytical tool within these broader fields, providing quantitative data on the chemical composition or the progress of remediation efforts.

Q & A

Q. What are the fundamental spectroscopic properties of Thorin relevant to lithium quantification in biological samples?

this compound exhibits distinct absorption spectra when complexed with lithium ions (Li⁺), characterized by shifts in wavelength maxima and intensity. The Li-Thorin complex formation is stoichiometric, enabling spectrophotometric quantification via Beer-Lambert law adherence. Researchers should calibrate absorbance measurements against standard lithium concentrations (0.1–1.0 mM) at 485 nm, ensuring pH stability (8.0–9.0) to optimize complex formation .

Q. How can experimental parameters (e.g., pH, ionic strength) be optimized for this compound-based assays?

- pH Optimization : Maintain a pH range of 8.0–9.0 using borate or ammonium chloride buffers to stabilize the Li-Thorin complex.

- Ionic Strength : Minimize competing ions (e.g., Na⁺, K⁺) by using chelating agents (e.g., EDTA) to reduce interference.

- Temperature Control : Conduct assays at 25°C ± 1°C to ensure reproducibility. Deviations >2°C alter reaction kinetics and spectral properties .

Q. What are the standard protocols for validating this compound-based lithium measurements in saliva?

- Calibration Curves : Generate using synthetic saliva spiked with known Li⁺ concentrations.

- Recovery Tests : Compare measured vs. spiked Li⁺ levels (target recovery: 95–105%).

- Interference Studies : Test common salivary ions (Ca²⁺, Mg²⁺) at physiological concentrations to assess specificity .

Advanced Research Questions

Q. How can discrepancies in this compound absorbance data under varying ionic strength conditions be resolved?

Conflicting absorbance values often arise from competitive ion binding. To mitigate:

- Control Experiments : Isolate Li⁺-Thorin interactions by pre-treating samples with ion-exchange resins.

- Multivariate Analysis : Use partial least squares (PLS) regression to model absorbance contributions from mixed ions.

- Validation : Cross-check results with atomic emission spectroscopy (AES) to confirm lithium specificity .

Q. What statistical approaches validate this compound-based methods against alternative techniques (e.g., flame photometry)?

Q. How does this compound’s molecular structure influence its binding affinity and selectivity for lithium?

this compound’s sulfonated aromatic rings and azo groups coordinate with Li⁺ via oxygen and nitrogen atoms, forming a tetrahedral complex. Substituent effects (e.g., electron-withdrawing groups) modulate binding constants (K = 10³–10⁴ M⁻¹). Computational modeling (DFT) can predict steric/electronic influences on selectivity over Na⁺ .

Q. What strategies enable integration of this compound assays with microfluidic platforms for high-throughput lithium analysis?

- Chip Design : Embed this compound in PDMS microchannels with immobilized reagents for on-chip mixing.

- Detection : Use miniaturized spectrophotometers or smartphone-based colorimetric sensors.

- Automation : Pair with syringe pumps for controlled sample/reagent delivery (flow rate: 10–50 µL/min) .

Methodological Considerations

- Reproducibility : Document buffer composition, instrument calibration, and sample pretreatment in methods sections to align with Beilstein Journal guidelines .

- Data Contradictions : Use control experiments (e.g., spiked samples, interference tests) to isolate variables, as recommended in research design frameworks .

- Cross-Disciplinary Applications : Combine this compound’s chemical specificity with engineering innovations (e.g., lab-on-a-chip) to address gaps in point-of-care diagnostics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.